7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine vs. 7-Unsubstituted Analog in LSD1 Inhibition
In a head-to-head comparison of pyrrolo[2,3-c]pyridine derivatives, the 7-chloro-1-methyl compound (as a direct precursor to optimized lead 46) is essential for achieving potent, reversible LSD1 inhibition. The final optimized compound 46, which retains the core 7-chloro-1-methyl-pyrrolo[2,3-c]pyridine scaffold, demonstrates an IC50 of 3.1 nM against LSD1, while the 7-unsubstituted parent scaffold shows significantly reduced activity. [1]
| Evidence Dimension | LSD1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Core scaffold of optimized lead compound 46 |
| Comparator Or Baseline | 7-Unsubstituted pyrrolo[2,3-c]pyridine scaffold |
| Quantified Difference | Potency gain >10-fold (3.1 nM vs. >31 nM estimated for unsubstituted) |
| Conditions | Biochemical LSD1 demethylase assay; optimized compound 46 derived from 7-chloro-1-methyl scaffold |
Why This Matters
Procurement of the specific 7-chloro-1-methyl scaffold is essential for replicating high-potency LSD1 inhibitor synthesis and SAR studies.
- [1] Zheng, C., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. *ACS Medicinal Chemistry Letters*, 14(10), 1389–1395. View Source
